methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate is a chemical compound that is used in scientific research for various purposes. It is a cyclobutane derivative that has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in some reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. However, it has been reported to have some antimicrobial activity.
Advantages And Limitations For Lab Experiments
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. Additionally, it can be used as a chiral auxiliary in the synthesis of other chiral compounds. However, one of the limitations is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Future Directions
There are several future directions for research on methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. One direction is to investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, it may be useful to investigate its potential as a ligand in the synthesis of metal complexes.
Synthesis Methods
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate can be synthesized using different methods. One of the most common methods is the condensation reaction between ethyl acetoacetate and cyclobutanone in the presence of sodium ethoxide. Another method involves the reaction between ethyl acetoacetate and cyclobutanone in the presence of a strong base such as potassium tert-butoxide.
Scientific Research Applications
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a chiral auxiliary in the synthesis of other chiral compounds.
properties
CAS RN |
134111-63-0 |
---|---|
Product Name |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4,6,8H,5H2,1-3H3/b7-4-/t6-,8-/m0/s1 |
InChI Key |
IOGWLUFQXATQDM-QFKPWTNMSA-N |
Isomeric SMILES |
C/C=C\1/C[C@@H]([C@H]1C)C(=O)OC |
SMILES |
CC=C1CC(C1C)C(=O)OC |
Canonical SMILES |
CC=C1CC(C1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.